Lerisetron
Übersicht
Beschreibung
Lerisetron ist eine chemische Verbindung, die für ihre starken Antiemetika-Eigenschaften bekannt ist. Es wirkt als Antagonist am Serotonin-5-HT3-Rezeptor, wodurch es effektiv Übelkeit und Erbrechen vorbeugt, insbesondere solchen, die durch Chemotherapie und Strahlentherapie induziert werden . Die chemische Formel von this compound lautet C18H20N4 und es gehört zur Klasse der Benzimidazolderivate .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung von Benzimidazolderivaten beinhaltet. Eine übliche Methode umfasst die Reaktion von Benzol-1,2-diamin mit Isonicotinaldehyd in Gegenwart von Natriumtriacetoxyborhydrid und Essigsäure, gefolgt von Cyclisierungs- und Chlorierungsschritten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound häufig mit einem transdermalen therapeutischen System (TTS) hergestellt. Dieses System besteht aus einer Trägerschicht, einer druckempfindlichen Klebeschicht, die den Wirkstoff enthält, und einer abziehbaren Schutzschicht. Diese Methode gewährleistet eine kontrollierte und anhaltende Freisetzung von this compound durch die Haut .
Wissenschaftliche Forschungsanwendungen
Lerisetron wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: this compound und seine Analoga wurden auf ihre potenziellen antimalaria-Eigenschaften untersucht.
Biologie: Es wurde in Studien verwendet, um die Bindungsinteraktionen mit dem 5-HT3-Rezeptor zu verstehen.
Industrie: Das transdermale therapeutische System für this compound wurde für die kontrollierte Wirkstoffabgabe entwickelt
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die Serotonin-5-HT3-Rezeptoren bindet und diese blockiert. Diese Wirkung verhindert die Bindung von Serotonin, einem Neurotransmitter, der Übelkeit und Erbrechen auslöst. Durch die Hemmung dieser Rezeptoren reduziert this compound effektiv die emetische Reaktion . Die beteiligten molekularen Ziele umfassen die 5-HT3-Rezeptoren, die sich im zentralen und peripheren Nervensystem befinden .
Ähnliche Verbindungen:
Ondansetron: Ein weiterer 5-HT3-Rezeptor-Antagonist, der als Antiemetikum eingesetzt wird.
Granisetron: Ähnlich wie this compound wird es zur Vorbeugung von Übelkeit und Erbrechen eingesetzt, die durch Chemotherapie verursacht werden.
Palonosetron: Bekannt für seine längere Halbwertszeit und höhere Bindungsaffinität zum 5-HT3-Rezeptor.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Bindungsinteraktionen mit dem 5-HT3-Rezeptor, die mithilfe synthetischer Analoga und standortgerichteter Mutagenese im Detail untersucht wurden . Darüber hinaus unterscheiden seine potenziellen antimalaria-Eigenschaften und die Entwicklung eines transdermalen therapeutischen Systems für seine Verabreichung es zusätzlich von anderen ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
Lerisetron is a drug that primarily targets the 5-hydroxytryptamine3 receptor (5-HT3 receptor) . The 5-HT3 receptor is a type of serotonin receptor found both peripherally on vagus nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema . It plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound acts as an antagonist at the 5-HT3 receptor . This means it binds to these receptors and blocks them, preventing serotonin from activating them . This interaction with its targets results in the suppression of signals that would normally be transmitted upon activation of these receptors .
Biochemical Pathways
By blocking the 5-HT3 receptors, this compound can disrupt the normal flow of signals in this pathway, potentially leading to downstream effects such as the suppression of nausea and vomiting, which are often triggered by activation of the 5-HT3 receptor .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the blocking of 5-HT3 receptors. This can lead to a reduction in the transmission of signals that induce nausea and vomiting . This compound has been used in clinical trials for the treatment of nausea associated with cancer chemotherapy .
Biochemische Analyse
Biochemical Properties
Lerisetron interacts with the 5-HT3 receptor, a type of serotonin receptor . It is part of a benzimidazole chemical series and has shown potency against the asexual blood and liver stages of the malaria parasite . This compound’s biochemical activity is primarily due to its ability to bind to these receptors and inhibit their function .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the 5-HT3 receptor, which plays a crucial role in nausea and vomiting, particularly in patients undergoing chemotherapy . By blocking this receptor, this compound can alleviate these symptoms.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 5-HT3 receptor. As an antagonist, it binds to this receptor and inhibits its function . This binding interaction is crucial for this compound’s antiemetic effects.
Temporal Effects in Laboratory Settings
It is known that this compound has a potent and long-lasting antiemetic effect .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. A study conducted on dogs showed that this compound effectively inhibited radiation-induced emesis .
Metabolic Pathways
This metabolite is extensively formed in the body but is quickly eliminated .
Transport and Distribution
It is known that this compound is extensively formed in the body but is quickly eliminated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lerisetron can be synthesized through a multi-step process involving the formation of benzimidazole derivatives. One common method involves the reaction of benzene-1,2-diamine with isonicotinaldehyde in the presence of sodium triacetoxyborohydride and acetic acid, followed by cyclization and chlorination steps .
Industrial Production Methods: In industrial settings, this compound is often prepared using a transdermal therapeutic system (TTS). This system comprises a backing layer, a pressure-sensitive adhesive layer containing the active substance, and a removable protective layer. This method ensures a controlled and sustained release of this compound through the skin .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lerisetron unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Hydroxyderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Benzimidazolring einführen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden oft als Reduktionsmittel verwendet.
Substitution: Halogenierungsmittel wie Chlor und Brom werden für Substitutionsreaktionen verwendet
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzimidazolderivate, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Granisetron: Similar to Lerisetron, it is used to prevent nausea and vomiting caused by chemotherapy.
Palonosetron: Known for its longer half-life and higher binding affinity to the 5-HT3 receptor.
Uniqueness of this compound: this compound is unique due to its specific binding interactions with the 5-HT3 receptor, which have been studied in detail using synthetic analogs and site-directed mutagenesis . Additionally, its potential antimalarial properties and the development of a transdermal therapeutic system for its delivery further distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
1-benzyl-2-piperazin-1-ylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21/h1-9,19H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDCRQZITYKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162368 | |
Record name | Lerisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143257-98-1 | |
Record name | Lerisetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143257-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lerisetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lerisetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12964 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lerisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LERISETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q36R82SXRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.